

# Application Notes and Protocols for <sup>68</sup>Ga-NOTA-WL12 PET Imaging in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that is frequently overexpressed in various cancer types, contributing to an immunosuppressive tumor microenvironment.[1] Non-invasive imaging of PD-L1 expression can provide valuable insights for patient stratification, therapy response monitoring, and understanding tumor immunology.

68Ga-NOTA-**WL12** is a peptide-based positron emission tomography (PET) radiotracer that targets PD-L1 with high affinity and specificity.[2][3] Preclinical studies in murine models have demonstrated its potential for visualizing and quantifying PD-L1 expression in vivo.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for conducting <sup>68</sup>Ga-NOTA-**WL12** PET imaging in mice, intended to guide researchers in the successful implementation of this imaging technique.

# Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PD-L1 signaling pathway and the general experimental workflow for <sup>68</sup>Ga-NOTA-**WL12** PET imaging in mice.





Click to download full resolution via product page

Caption: Interaction of <sup>68</sup>Ga-NOTA-WL12 with the PD-1/PD-L1 axis.





<sup>68</sup>Ga-NOTA-WL12 PET Imaging Workflow

Click to download full resolution via product page

Caption: Experimental workflow for <sup>68</sup>Ga-NOTA-**WL12** PET imaging in mice.

# **Experimental Protocols**



# Synthesis and Radiolabeling of <sup>68</sup>Ga-NOTA-WL12

The synthesis of NOTA-conjugated **WL12** peptide is typically performed via custom peptide synthesis.[4] The radiolabeling procedure with Gallium-68 (<sup>68</sup>Ga) is as follows:

#### Materials:

- NOTA-WL12 peptide
- <sup>68</sup>Ge/<sup>68</sup>Ga generator
- 0.5 N HCl
- Sodium acetate buffer (pH 3.5-4.0)
- Heating block or microwave synthesizer
- C-18 Sep-Pak cartridge for purification
- HPLC system for quality control

#### Protocol:

- Elute <sup>68</sup>GaCl₃ from the <sup>68</sup>Ge/<sup>68</sup>Ga generator using 0.5 N HCl.
- Add the NOTA-WL12 peptide to the <sup>68</sup>GaCl₃ eluate.
- Adjust the pH of the reaction mixture to approximately 3.5-4.0 using sodium acetate buffer.
- Incubate the reaction mixture at 100°C for 10 minutes.[1]
- Purify the resulting <sup>68</sup>Ga-NOTA-**WL12** using a C-18 Sep-Pak cartridge.
- Perform quality control using reverse-phase high-performance liquid chromatography (RP-HPLC) to determine radiochemical purity, which should exceed 99%.[1][2]

### **Animal Models**



Immunocompromised mice, such as NOD/SCID or NSG mice, are commonly used to establish tumor xenografts.[2][4]

#### Cell Lines:

- PD-L1 Positive: CHO-hPD-L1 (Chinese Hamster Ovary cells engineered to express human PD-L1), MDAMB231, PANC02.[2][3][4]
- PD-L1 Negative (Control): CHO (parental Chinese Hamster Ovary cells), SUM149.[2][4]

#### **Tumor Implantation:**

- Culture the selected cell lines under appropriate conditions.
- Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension (typically 5-10 million cells) into the flank of the mice.
- Allow the tumors to grow to a suitable size (e.g., 100-200 mm³) before imaging studies.

### **PET/CT Imaging Protocol**

#### **Animal Preparation:**

- Anesthetize the tumor-bearing mice using a suitable anesthetic agent (e.g., isoflurane).
- Maintain the body temperature of the mice during the procedure.

#### Radiotracer Injection:

Intravenously inject approximately 7.4 MBq (in 200 μL of saline) or 9.25 x 10<sup>5</sup> Bq (25 μCi) of <sup>68</sup>Ga-NOTA-WL12 into the tail vein of each mouse.[2][4]

#### PET/CT Image Acquisition:

 Acquire static or dynamic PET images at various time points post-injection. Common imaging time points include 15, 30, 60, and 120 minutes.[2][4]



- A 60-minute post-injection time point is often optimal for achieving high-contrast images.
- Perform a CT scan for anatomical co-registration and attenuation correction.

## In Vivo Specificity (Blocking) Study

To confirm the PD-L1 specificity of <sup>68</sup>Ga-NOTA-**WL12** uptake, a blocking experiment should be performed.

#### Protocol:

- Administer a blocking dose of non-radiolabeled WL12 (e.g., 50 μg) either through coinjection with the radiotracer or as a pre-injection 60 minutes prior to the administration of <sup>68</sup>Ga-NOTA-WL12.[2][4]
- Follow the same PET/CT imaging protocol as described above.
- A significant reduction in tumor uptake of the radiotracer in the presence of the blocking dose confirms PD-L1 specific binding.[4]

### **Ex Vivo Biodistribution Study**

#### Protocol:

- Following the final PET imaging session, euthanize the mice.
- Dissect and collect major organs and tissues of interest (e.g., tumor, blood, muscle, liver, spleen, kidneys, heart, lungs).
- · Weigh each tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

### **Data Presentation**



The following tables summarize quantitative data from preclinical <sup>68</sup>Ga-NOTA-**WL12** PET imaging studies.

Table 1: Biodistribution of <sup>68</sup>Ga-**WL12** in Tumor-Bearing Mice at 60 minutes post-injection (%ID/g)

| Tissue  | hPD-L1<br>Tumors | MDAMB231<br>Tumors | SUM149<br>Tumors | CHO Tumors  |
|---------|------------------|--------------------|------------------|-------------|
| Tumor   | 11.56 ± 3.18     | 4.97 ± 0.8         | 1.9 ± 0.1        | 1.33 ± 0.21 |
| Blood   | 0.52 ± 0.09      | 0.74 ± 0.07        | 0.54 ± 0.03      | 0.44 ± 0.03 |
| Heart   | 0.56 ± 0.08      | 0.74 ± 0.07        | 0.49 ± 0.05      | 0.39 ± 0.04 |
| Lungs   | 1.76 ± 0.28      | 2.15 ± 0.19        | 1.48 ± 0.13      | 1.15 ± 0.11 |
| Liver   | 1.93 ± 0.31      | 3.15 ± 0.28        | 2.18 ± 0.19      | 1.45 ± 0.13 |
| Spleen  | 0.89 ± 0.14      | 1.15 ± 0.10        | 0.79 ± 0.07      | 0.62 ± 0.06 |
| Kidneys | 11.23 ± 1.80     | 14.50 ± 1.31       | 9.98 ± 0.89      | 7.50 ± 0.68 |
| Muscle  | 0.35 ± 0.06      | 0.48 ± 0.04        | 0.33 ± 0.03      | 0.26 ± 0.02 |

Data adapted from De Silva et al.[4]

Table 2: Tumor-to-Background Ratios in CHO-hPD-L1 Tumor-Bearing Mice at 120 minutes post-injection

| Ratio                      | Value      |
|----------------------------|------------|
| Tumor-to-Blood-Pool (T/BP) | 4.5 ± 0.2  |
| Tumor-to-Muscle (T/M)      | 19.1 ± 1.2 |

Data adapted from Zhou et al.[2]

Table 3: Effect of Blocking Dose on <sup>68</sup>Ga-**WL12** Uptake in hPD-L1 Tumors at 60 minutes post-injection



| Condition          | Tumor Uptake (%ID/g) | % Decrease in Uptake |
|--------------------|----------------------|----------------------|
| No Blocking Dose   | 5.1 ± 0.2            | -                    |
| With Blocking Dose | ~1.28                | ~75%                 |

Data adapted from De Silva et al.[4]

### Conclusion

The <sup>68</sup>Ga-NOTA-**WL12** PET imaging agent has demonstrated significant promise in preclinical mouse models for the non-invasive assessment of PD-L1 expression.[2][3] The protocols outlined in these application notes provide a detailed framework for researchers to effectively utilize this technology. The high tumor-to-background ratios and specific uptake in PD-L1 positive tumors, which can be blocked by an excess of unlabeled peptide, underscore the potential of <sup>68</sup>Ga-NOTA-**WL12** as a valuable tool in cancer research and drug development.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. First-in-Humans Evaluation of a PD-L1–Binding Peptide PET Radiotracer in Non–Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 68Ga-HBED-CC-WL-12 PET in Diagnosing and Differentiating Pancreatic Cancers in Murine Models [mdpi.com]
- 4. Peptide-Based 68Ga-PET Radiotracer for Imaging PD-L1 Expression in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for <sup>68</sup>Ga-NOTA-WL12 PET Imaging in Mice]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15584416#ga-nota-wl12-pet-imaging-protocol-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com